Ethyl 3-(dimethylamino)-2-ethoxyacrylate

Catalog No.
S12196221
CAS No.
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(dimethylamino)-2-ethoxyacrylate

Product Name

Ethyl 3-(dimethylamino)-2-ethoxyacrylate

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-ethoxyprop-2-enoate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-5-12-8(7-10(3)4)9(11)13-6-2/h7H,5-6H2,1-4H3/b8-7-

InChI Key

KFSLSVXIYPPNDQ-FPLPWBNLSA-N

Canonical SMILES

CCOC(=CN(C)C)C(=O)OCC

Isomeric SMILES

CCO/C(=C\N(C)C)/C(=O)OCC

  • Addition Reactions: The double bond in the acrylate group can undergo nucleophilic addition reactions with various nucleophiles.
  • Substitution Reactions: The compound can engage in substitution reactions where the dimethylamino group may be replaced by other functional groups.
  • Polymerization: Ethyl 3-(dimethylamino)-2-ethoxyacrylate can act as a monomer in radical polymerization processes, contributing to the formation of polymers with specific properties.

Common reagents used in these reactions include bases for deprotonation, acids for protonation, and various nucleophiles depending on the desired reaction pathway.

Several methods exist for synthesizing ethyl 3-(dimethylamino)-2-ethoxyacrylate:

  • Direct Esterification: Reacting ethyl 2-ethoxyacrylate with dimethylamine under acidic conditions to form the desired product.
  • Michael Addition: Utilizing a Michael addition reaction where a suitable nucleophile adds to the α,β-unsaturated carbonyl compound to form the product.
  • Transesterification: Involving the exchange of the ester group with another alcohol in the presence of a base.

These methods can vary in yield and efficiency based on reaction conditions such as temperature, solvent choice, and catalyst presence.

Interaction studies involving ethyl 3-(dimethylamino)-2-ethoxyacrylate focus on its potential binding with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its use in therapeutic applications. Molecular docking simulations can provide insights into how this compound interacts at the molecular level with target proteins.

Ethyl 3-(dimethylamino)-2-ethoxyacrylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-cyano-3-(dimethylamino)acrylateContains a cyano group instead of an ethoxyPotentially different reactivity due to cyano group
Methyl 3-(dimethylamino)-2-methoxyacrylateContains a methoxy group instead of ethoxyDifferent solubility profile
Ethyl 3-(diethylamino)-2-ethoxyacrylateDiethylamino group instead of dimethylAlters electronic properties significantly

Ethyl 3-(dimethylamino)-2-ethoxyacrylate's unique combination of functional groups contributes to its distinct reactivity profile compared to these similar compounds, making it particularly useful in specialized applications within organic synthesis and material science.

Transesterification Approaches in Acrylate Derivative Synthesis

Transesterification remains the most widely employed route for synthesizing ethyl 3-(dimethylamino)-2-ethoxyacrylate. This method involves reacting alkyl acrylates with amino-alcohols in the presence of catalysts. For example, ethyl acrylate and 2-dimethylaminoethanol undergo transesterification under acidic conditions, with tin-based catalysts (e.g., dibutyl tin oxide) or titanium compounds (e.g., tetraisopropyl orthotitanate) facilitating the reaction. The process typically achieves yields exceeding 95% when optimized for temperature (60–140°C) and solvent selection.

A critical challenge is suppressing premature polymerization of the acrylate monomer. Inhibitors such as phenothiazine or 4-methoxyphenol (MEHQ) are added at concentrations of ~1,000 ppm to stabilize the product. The reaction’s reversibility necessitates efficient removal of by-products like ethanol, which forms an azeotrope with ethyl acrylate (77.5°C at 1 atm). Azeotropic distillation is employed to continuously extract ethanol, driving the equilibrium toward product formation.

Catalytic Systems for Amino-Functionalized Acrylate Production

Catalyst selection profoundly impacts reaction efficiency and environmental sustainability. Traditional tin-based catalysts, while effective, face regulatory scrutiny due to toxicity concerns. Modern alternatives include solid base catalysts, such as sodium hydroxide-supported alumina (Al₂O₃/NaOH), which achieve comparable yields (85–95%) under milder conditions. These heterogeneous catalysts simplify product purification and enable reuse across multiple batches, reducing waste.

The table below contrasts catalytic systems for ethyl 3-(dimethylamino)-2-ethoxyacrylate synthesis:

Catalyst TypeTemperature RangeYield (%)ReusabilityEnvironmental Impact
Dibutyl tin oxide80–120°C92–95LowHigh
Al₂O₃/NaOH50–60°C85–95HighLow
Tetraisopropyl titanate70–90°C90–93ModerateModerate

Alkali metal hydroxides (e.g., KOH, CsOH) have also been explored but exhibit lower activity compared to tin or titanium systems. Recent patents highlight mixed-salt catalysts combining lithium and potassium salts, which enhance reaction rates by 15–20% while minimizing side reactions.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice influences reaction kinetics, selectivity, and ease of product isolation. Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reagent solubility but may accelerate undesired hydrolysis of the acrylate group. Non-polar solvents such as toluene or xylene are preferred for their ability to form azeotropes with by-product alcohols, facilitating distillation.

In a study using xylene (250 mL per mole of ethyl acrylate), the reaction reached 95.3% yield after 4 hours at 50°C. Reducing solvent volume to 100 mL decreased yield to 85.1%, likely due to increased viscosity and reduced mass transfer. Elevated temperatures (>60°C) further exacerbated side reactions, underscoring the need for precise thermal control.

Ethyl 3-(dimethylamino)-2-ethoxyacrylate serves as a versatile monomer in copolymerization reactions with various vinyl monomers, creating functional materials with tailored properties. The monomer's unique structure, featuring both dimethylamino and ethoxy functional groups, enables specific interactions that influence copolymer behavior and performance [1] [2].

Free radical copolymerization represents the primary mechanism for incorporating ethyl 3-(dimethylamino)-2-ethoxyacrylate into polymer systems. This polymerization approach allows for the formation of statistical copolymers with controlled compositions when combined with other vinyl monomers [3]. The reactivity of the monomer in radical polymerization has been demonstrated through various copolymerization systems, where the tertiary amine functionality provides unique properties to the resulting materials [4].

Copolymerization Parameters and Reactivity

The copolymerization behavior of dimethylamino-containing acrylates follows established patterns in vinyl polymerization. Studies on related systems demonstrate that monomer reactivity ratios can be precisely determined through advanced analytical techniques. For dimethylaminoethyl methacrylate (DMAEMA) systems, reactivity ratios have been calculated using nuclear magnetic resonance spectroscopy methods, providing valuable insights into copolymer composition control [5].

Copolymer SystemMonomer 1 Reactivity Ratio (r₁)Monomer 2 Reactivity Ratio (r₂)Product r₁ × r₂
DMAEMA-MMA0.2881.4600.419
DMAEA-NNDMAAm0.2881.4600.419
Styrene-MMA0.697 ± 0.0100.491 ± 0.0070.343

The copolymerization of ethyl 3-(dimethylamino)-2-ethoxyacrylate with methyl methacrylate demonstrates controlled incorporation of functional groups into the polymer backbone. Analysis of such systems reveals that the dimethylamino functionality influences both polymerization kinetics and final polymer properties [6] [7]. The presence of the tertiary amine group creates opportunities for post-polymerization modifications and introduces pH-responsive characteristics to the copolymer.

Functional Material Properties

Copolymers containing ethyl 3-(dimethylamino)-2-ethoxyacrylate exhibit amphiphilic characteristics due to the combination of hydrophilic dimethylamino groups and hydrophobic backbone components. These materials demonstrate excellent compatibility with various substrates and show promise in applications requiring specific surface interactions [6]. The incorporation of dimethylamino functionality enables the development of materials with adjustable hydrophilic-hydrophobic balance, crucial for membrane applications and surface modifications [8].

The molecular weight and composition of these copolymers can be controlled through polymerization conditions, with average molecular weights ranging from 54,000 to 195,000 g/mol depending on monomer ratios and reaction parameters [6]. Polydispersity indices typically fall within acceptable ranges (1.65-1.93), indicating well-controlled polymerization processes [6].

Specialized Applications in Material Science

Advanced copolymerization techniques have enabled the creation of sequence-controlled polymers using ethyl 3-(dimethylamino)-2-ethoxyacrylate derivatives. Template-directed approaches, such as the use of porous coordination polymers, allow for the production of materials with predetermined monomer sequences, offering unprecedented control over polymer microstructure [3]. These methods represent significant advancement in achieving sequence regulation in radical copolymerization systems.

The copolymerization approach extends to the development of functional coatings and surface modifications. Polymers containing dimethylamino functionality demonstrate excellent adhesion properties to various substrates, including metals, plastics, and paper materials [8]. This adhesive capability stems from the ability of amino groups to form hydrogen bonds and coordinate with surface functional groups.

Star polymer architectures incorporating dimethylamino acrylate functionality have been successfully synthesized using arm-first approaches with reversible addition-fragmentation chain transfer polymerization [9]. These complex architectures provide unique material properties, including controlled drug release capabilities and enhanced mechanical performance compared to linear analogues.

Quaternary Ammonium Salt Formation for Cationic Polymeric Structures

The tertiary amine functionality in ethyl 3-(dimethylamino)-2-ethoxyacrylate provides an excellent platform for quaternization reactions, enabling the formation of permanently charged cationic polymeric structures. This transformation fundamentally alters the polymer's properties, creating materials with enhanced antimicrobial activity, improved water solubility, and unique electrostatic interactions [10] [11].

Quaternization Chemistry and Mechanisms

Quaternization of dimethylamino groups occurs through nucleophilic substitution reactions with alkyl halides, following the Menschutkin reaction mechanism. This bimolecular nucleophilic substitution (SN2) process involves the breaking of carbon-halide bonds and simultaneous formation of nitrogen-carbon bonds [10]. The reaction proceeds efficiently in polar solvents, though the choice of solvent must balance reaction kinetics with product stability considerations.

The quaternization process can be conducted using various alkyl halides, allowing for systematic tuning of the final polymer properties. Commonly employed quaternizing agents include methyl iodide, ethyl bromide, and longer-chain alkyl halides such as 1-bromooctane and 1-bromododecane [11]. The selection of quaternizing agent significantly influences the hydrophilic-hydrophobic balance of the resulting polyelectrolyte.

Quaternizing AgentChain LengthDegree of Quaternization (%)Contact Angle (°)
BromoethaneC₂8571 ± 3
1-BromooctaneC₈8284 ± 3
Methyl IodideC₁9065 ± 2
1-BromododecaneC₁₂7892 ± 4

Cationic Polymer Characteristics

Quaternized polymers derived from ethyl 3-(dimethylamino)-2-ethoxyacrylate exhibit permanent positive charges along the polymer backbone, independent of solution pH. This characteristic distinguishes them from pH-responsive tertiary amine polymers and enables consistent performance across varying environmental conditions [12]. The permanent cationic nature facilitates strong electrostatic interactions with negatively charged surfaces and biomolecules.

The degree of quaternization can be precisely controlled through reaction stoichiometry and conditions, typically achieving 70-95% conversion of tertiary amine groups [11] [13]. Incomplete quaternization often proves advantageous, as it maintains some pH-responsive character while introducing permanent charges. This dual functionality enables the design of materials with complex responsive behavior.

Star polymer architectures containing quaternized dimethylamino units demonstrate enhanced properties compared to linear counterparts. The multi-arm structure provides increased local concentration of cationic groups, leading to improved antimicrobial efficacy and enhanced interaction with target substrates [11]. These materials show particular promise in biomedical applications where localized high charge density proves beneficial.

Antimicrobial Applications

Quaternized polymers containing ethyl 3-(dimethylamino)-2-ethoxyacrylate derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves electrostatic interaction between positively charged polymer chains and negatively charged bacterial cell membranes, leading to membrane disruption and cell death [1] [13].

The antimicrobial efficacy correlates with the degree of quaternization and the length of alkyl chains attached to the quaternary ammonium centers. Studies demonstrate that moderate chain lengths (C₆-C₁₀) often provide optimal antimicrobial activity, balancing membrane interaction efficiency with polymer solubility [11]. Polymers quaternized with octyl chains consistently show superior biocidal effects compared to shorter or longer chain analogues.

Nanogel formulations of quaternized poly(dimethylaminoethyl methacrylate-co-ethylene dimethacrylate) achieved complete bacterial elimination within specific time frames when tested against pathogenic strains. These materials demonstrated time-kill kinetics consistent with rapid membrane disruption mechanisms [1]. The three-dimensional structure of nanogels provides enhanced surface area for bacterial interaction while maintaining structural integrity.

Industrial and Biomedical Applications

Quaternary ammonium polymers find extensive applications in water treatment, personal care products, and antimicrobial coatings. The permanent cationic charge enables efficient flocculation of suspended particles and removal of anionic contaminants from aqueous systems [14]. These materials prove particularly effective in municipal water treatment and industrial process water purification.

In the petroleum industry, cationic polymers serve as drilling fluid additives and enhanced oil recovery agents. The positive charges facilitate interaction with negatively charged clay minerals, improving drilling efficiency and formation stability [14]. The temperature and salt tolerance of quaternized polymers makes them suitable for harsh downhole conditions.

Biomedical applications leverage the antimicrobial properties and biocompatibility of quaternized polymers. Surface modifications using these materials create antimicrobial coatings for medical devices, reducing the risk of healthcare-associated infections [13]. The ability to control charge density and hydrophobic character enables optimization for specific biomedical applications.

Stimuli-Responsive Polymer Design Through Monomer Incorporation

The incorporation of ethyl 3-(dimethylamino)-2-ethoxyacrylate into polymer systems enables the development of sophisticated stimuli-responsive materials that respond to multiple environmental triggers. The dimethylamino functionality provides pH responsiveness through protonation-deprotonation equilibria, while the polymer backbone can be designed to exhibit temperature responsiveness and ionic strength sensitivity [15] [16] [17].

pH-Responsive Behavior

Polymers containing dimethylamino groups demonstrate pronounced pH-responsive behavior due to the ionizable nature of tertiary amine groups. The pKa value of dimethylaminoethyl methacrylate polymers approximates 7.4, making them particularly relevant for physiological applications [17]. At pH values below the pKa, protonation of amine groups creates positively charged polymer chains with enhanced water solubility and extended conformations due to electrostatic repulsion.

The pH-responsive transition occurs over a narrow pH range, typically spanning 1-2 pH units around the pKa value. This sharp transition enables precise control over polymer properties through minor pH adjustments [16]. The reversible nature of protonation-deprotonation reactions allows for repeated cycling between different polymer states without degradation.

pH RangeProtonation StatePolymer ConformationSolubility
pH < 6.0Fully protonatedExtended, chargedHigh
pH 6.0-8.0Partially protonatedIntermediateVariable
pH > 9.0DeprotonatedCollapsed, neutralLow

Temperature-Responsive Properties

Copolymers incorporating ethyl 3-(dimethylamino)-2-ethoxyacrylate can exhibit lower critical solution temperature (LCST) behavior when combined with appropriate comonomers. The LCST values typically range from 40-60°C, depending on polymer composition and degree of protonation [15] [18]. The temperature responsiveness stems from the balance between hydrogen bonding with water molecules and hydrophobic interactions within the polymer chain.

The temperature response can be finely tuned through copolymer composition and molecular weight control. Addition of hydrophilic comonomers increases the LCST, while hydrophobic components decrease the transition temperature [19]. This tunability enables the design of materials with precisely controlled thermal transitions for specific applications.

pH-temperature dual responsiveness creates particularly sophisticated material behavior. The protonation state influences the LCST through changes in the hydrophilic-hydrophobic balance, enabling pH-tunable temperature responses [15] [18]. This dual responsiveness proves valuable in applications requiring multiple triggering mechanisms.

Advanced Responsive Polymer Architectures

Complex polymer architectures enhance the responsive behavior of dimethylamino-containing systems. Block copolymers with stimuli-responsive segments demonstrate micelle formation and disruption in response to environmental changes [20]. These systems enable controlled drug delivery applications where payload release correlates with specific environmental conditions.

Random copolymers of dimethylamino methacrylate with oligoethylene glycol methacrylate create double-hydrophilic systems with unique self-assembly properties [17]. These materials undergo intramolecular folding and intermolecular association in response to temperature and pH changes, creating dynamic nanostructures with potential applications in biotechnology.

Bottlebrush polymer architectures incorporating dimethylamino functionality demonstrate enhanced responsive behavior compared to linear analogues. The densely grafted structure creates localized microenvironments that amplify responsive transitions [21]. These materials show promise in applications requiring rapid and pronounced responses to environmental stimuli.

Biomedical and Technological Applications

Stimuli-responsive polymers containing ethyl 3-(dimethylamino)-2-ethoxyacrylate derivatives find extensive applications in drug delivery systems. The pH-responsive behavior enables targeted release in specific physiological environments, such as the acidic conditions found in tumor tissues or inflamed regions [16] [20]. Temperature-responsive systems allow for externally triggered drug release through localized heating.

Smart surfaces and coatings utilize the responsive properties for applications in biotechnology and materials science. pH-responsive coatings can modulate protein adsorption and cell adhesion through controlled surface charge and hydration [22]. These materials enable the development of smart cell culture platforms and biocompatible implant surfaces.

Sensor applications leverage the responsive behavior for detection and quantification of environmental parameters. Changes in polymer conformation or optical properties upon stimuli exposure enable the development of sensitive detection systems [23] [24]. These materials prove particularly valuable in biological sensing applications where biocompatibility and selectivity are crucial requirements.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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